![molecular formula C20H23NO4 B4263127 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263127.png)
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMPQ, is a synthetic compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone exerts its therapeutic effects by modulating various cellular pathways. In cancer cells, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis. Furthermore, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. In cancer cells, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone induces DNA damage and inhibits DNA repair, leading to cell death. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of various enzymes involved in the metabolism of cancer cells. Furthermore, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-microbial effects by inhibiting the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have low toxicity and high stability, making it suitable for long-term experiments. However, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone also has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability and activity. Moreover, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
Future Directions
There are several future directions for the research of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. Firstly, more studies are needed to elucidate the mechanism of action of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in various cellular pathways. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in vivo. Thirdly, studies are needed to investigate the potential use of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in combination with other therapeutic agents for the treatment of various diseases. Fourthly, studies are needed to investigate the potential use of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone as a diagnostic tool for various diseases. Lastly, studies are needed to investigate the potential use of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone as a drug delivery system for targeted therapy.
Conclusion:
In conclusion, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. However, more studies are needed to elucidate the mechanism of action of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in various cellular pathways and to investigate its pharmacokinetics and pharmacodynamics in vivo. The future directions for the research of 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone include investigating its potential use in combination with other therapeutic agents, as a diagnostic tool, and as a drug delivery system for targeted therapy.
Scientific Research Applications
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In cancer research, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use as an anti-microbial agent against various bacterial and fungal strains.
properties
IUPAC Name |
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-9-25-14-7-5-13(6-8-14)16-12-19(22)21-17-10-15(23-2)11-18(24-3)20(16)17/h5-8,10-11,16H,4,9,12H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFVXCQZXITHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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